

O-Desmethyl Midostaurin-13C6 CAS number and molecular formula

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Compound of Interest

Compound Name: O-Desmethyl Midostaurin-13C6

Cat. No.: B15542819

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Technical Guide: O-Desmethyl Midostaurin-13C6

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of **O-Desmethyl Midostaurin-13C6**, a key stable isotope-labeled internal standard used in the pharmacokinetic analysis of Midostaurin and its metabolites. Midostaurin is a multi-targeted kinase inhibitor approved for the treatment of acute myeloid leukemia (AML) and advanced systemic mastocytosis. Its efficacy is linked to the inhibition of several key signaling pathways involved in cell proliferation and survival. Accurate quantification of Midostaurin and its active metabolites, such as O-Desmethyl Midostaurin, is critical for understanding its pharmacology and ensuring patient safety.

O-Desmethyl Midostaurin-13C6 serves as an indispensable tool in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, allowing for precise and accurate quantification by correcting for variability during sample preparation and analysis.

Core Compound Data

Parameter	Value	Reference
Compound Name	O-Desmethyl Midostaurin-13C6	
Synonyms	CGP62221-13C6	[1]
Molecular Formula	C ₂₈ ¹³ C ₆ H ₂₈ N ₄ O ₄	
Molecular Weight	562.6 g/mol	
CAS Number	Not available for the labeled compound. The CAS number for the unlabeled O-Desmethyl Midostaurin is 740816-86-8.	
Appearance	Pale yellow to pale beige solid.	
Storage	Store at 2-8°C in a well-closed container.	
Application	Labeled internal standard for the quantification of O-Desmethyl Midostaurin (a metabolite of Midostaurin) in biological samples.	

Pharmacokinetics and Metabolism of Midostaurin

Midostaurin is metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, into two major active metabolites: O-Desmethyl Midostaurin (CGP62221) and a hydroxylated metabolite (CGP52421)[2]. Both the parent drug and its metabolites are highly bound to plasma proteins (>99.8%)[3].

Pharmacokinetic Parameters of Midostaurin and its Metabolites (unlabeled)

Parameter	Midostaurin	O-Desmethyl Midostaurin (CGP62221)	Hydroxylated Metabolite (CGP52421)
Half-life ($t_{1/2}$)	~21 hours	~32 hours	~482 hours
Time to Peak (Tmax)	1-3 hours	-	-
Clearance	~3.4 L/hr	-	-

Note: The data presented is for the unlabeled active metabolite, O-Desmethyl Midostaurin. **O-Desmethyl Midostaurin-13C6** is used as an internal standard to accurately quantify the unlabeled metabolite and is not administered directly for therapeutic purposes.

Experimental Protocols

Protocol for Quantification of O-Desmethyl Midostaurin in Human Plasma using LC-MS/MS with O-Desmethyl Midostaurin-13C6 as an Internal Standard

This protocol is a representative example based on established methods for the bioanalysis of Midostaurin and its metabolites.

1. Materials and Reagents:

- Human plasma (with anticoagulant, e.g., K2EDTA)
- O-Desmethyl Midostaurin analytical standard
- **O-Desmethyl Midostaurin-13C6** (Internal Standard - IS)
- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium formate (LC-MS grade)
- Water (LC-MS grade)

- Microcentrifuge tubes

- Autosampler vials

2. Sample Preparation (Protein Precipitation):

- Prepare a stock solution of **O-Desmethyl Midostaurin-13C6** in acetonitrile at a concentration of 1 µg/mL.
- To 50 µL of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 150 µL of the internal standard solution (**O-Desmethyl Midostaurin-13C6** in acetonitrile).
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge at 15,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

- LC System: UHPLC system
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
- Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient Elution: A suitable gradient to separate the analyte from matrix components. For example:
 - 0-1 min: 5% B
 - 1-5 min: 5% to 95% B
 - 5-7 min: 95% B
 - 7.1-9 min: Return to 5% B and equilibrate

- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μ L
- Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
- MS/MS Transitions (example):
 - O-Desmethyl Midostaurin: Precursor ion (Q1) m/z 557.3 \rightarrow Product ion (Q3) m/z 289.1
 - **O-Desmethyl Midostaurin-13C6** (IS): Precursor ion (Q1) m/z 563.3 \rightarrow Product ion (Q3) m/z 295.1

4. Data Analysis:

- Quantify the concentration of O-Desmethyl Midostaurin in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from standards of known concentrations.

General Protocol for Kinase Inhibition Assay

This is a generalized protocol for assessing the inhibitory activity of Midostaurin on its target kinases. Specific conditions may vary depending on the kinase and the assay format (e.g., radiometric, fluorescence-based, or luminescence-based).

1. Materials:

- Recombinant human kinase (e.g., PKC α , c-Kit, or VEGFR-2/KDR)
- Kinase-specific substrate (e.g., a peptide or protein)
- ATP (Adenosine triphosphate)
- Assay buffer (specific to the kinase)
- Midostaurin (as the inhibitor)

- Detection reagent (e.g., [γ - ^{32}P]ATP for radiometric assays, or a luminescence-based ATP detection reagent like Kinase-Glo®)

- 96-well plates

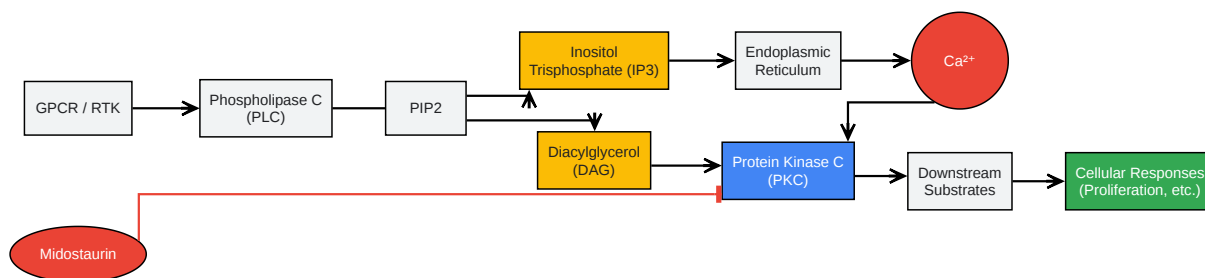
2. Procedure:

- Prepare a serial dilution of Midostaurin in the assay buffer.
- In a 96-well plate, add the kinase, its substrate, and the diluted Midostaurin or vehicle control.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
- Stop the reaction (if necessary for the detection method).
- Add the detection reagent and measure the signal (e.g., radioactivity, fluorescence, or luminescence) according to the manufacturer's instructions.
- Calculate the percentage of kinase inhibition for each Midostaurin concentration and determine the IC₅₀ value.

Signaling Pathways and Logical Relationships

The therapeutic effects of Midostaurin are attributed to its ability to inhibit multiple protein kinases that are crucial for the growth and survival of cancer cells. The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by Midostaurin.

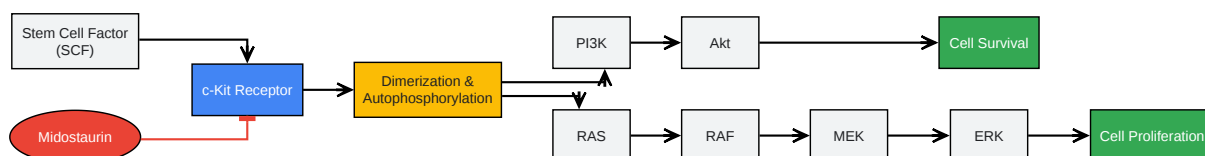
Protein Kinase C (PKC) Signaling Pathway



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Caption: Inhibition of the PKC signaling pathway by Midostaurin.

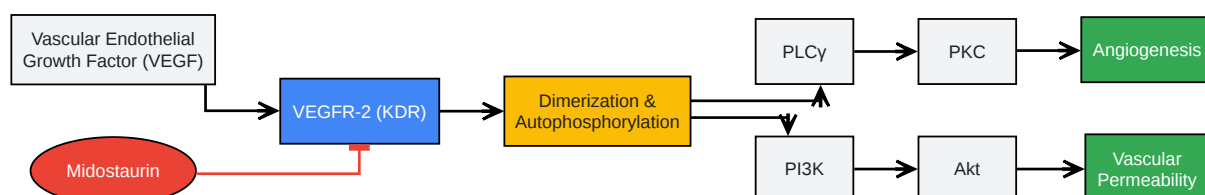
c-Kit Signaling Pathway



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Caption: Midostaurin's inhibition of the c-Kit signaling cascade.

VEGFR-2 (KDR) Signaling Pathway



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Caption: Midostaurin's inhibitory effect on VEGFR-2 (KDR) signaling.

Conclusion

O-Desmethyl Midostaurin-13C6 is a critical analytical tool for the accurate quantification of the active metabolite of Midostaurin. Its use in stable isotope dilution LC-MS/MS methods is essential for robust pharmacokinetic and therapeutic drug monitoring studies. A thorough understanding of the parent compound's mechanism of action, including its inhibition of key signaling pathways such as PKC, c-Kit, and VEGFR-2, provides the necessary context for interpreting pharmacokinetic data and advancing the development of targeted cancer therapies. This guide serves as a comprehensive resource for researchers and professionals in the field of drug development and analysis.

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